![molecular formula C20H24N2O5S B2435713 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide CAS No. 887218-92-0](/img/structure/B2435713.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

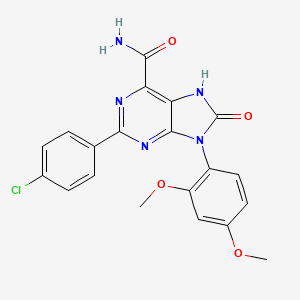

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide, also known as BDBM, is a chemical compound with potential therapeutic applications. It belongs to the family of sulfonamide-based drugs and has been studied extensively for its pharmacological properties.

科学的研究の応用

- The benzodioxole nucleus in this compound has been investigated for its antimicrobial potential. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. By inhibiting microbial growth, it could contribute to novel antimicrobial agents .

- Schistosomiasis, a parasitic disease caused by trematode worms, affects millions of people worldwide. Preliminary studies suggest that this compound may have activity against Schistosoma parasites, making it a potential candidate for drug development in schistosomiasis treatment .

- Compounds containing the benzodioxole moiety have shown promise in managing epilepsy. While further research is needed, this compound’s structural features make it an interesting target for investigating anticonvulsant properties .

- Chronic pain management remains a challenge. Some studies have explored the analgesic potential of benzodioxole derivatives. This compound’s unique structure could contribute to novel pain-relieving strategies .

- Tuberculosis (TB) continues to be a global health concern. Researchers have examined benzodioxole-containing compounds for their anti-TB activity. This compound’s sulfonamide group may play a role in inhibiting mycobacterial growth .

- Inflammation is implicated in various diseases. Benzodioxole-based compounds have been investigated as potential anti-inflammatory agents. Understanding their mechanisms of action could lead to therapeutic breakthroughs .

Antimicrobial Activity

Schistosomiasis Treatment

Epilepsy Management

Pain Alleviation

Tuberculosis Therapy

Anti-Inflammatory Properties

作用機序

Target of Action

The compound, also known as N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide, has been found to interact with multiple targets. In the context of cancer treatment, it has been shown to interact with microtubules and their component protein, tubulin . In plant science, it has been identified as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1), which plays a crucial role in plant growth and development .

Mode of Action

In cancer cells, this compound acts by modulating microtubule assembly, either suppressing tubulin polymerization or stabilizing microtubule structure . This leads to mitotic blockade and induces apoptosis in cancer cells . In plants, it acts as an auxin receptor agonist, enhancing root-related signaling responses .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. In cancer cells, it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis . In plants, it enhances auxin response reporter’s (DR5:GUS) transcriptional activity, down-regulates the expression of root growth-inhibiting genes, and promotes root growth .

Result of Action

The compound’s action results in significant molecular and cellular effects. In cancer cells, it causes cell cycle arrest at the S phase and induces apoptosis . In plants, it promotes root growth in both Arabidopsis thaliana and Oryza sativa .

特性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-15-2-5-17(6-3-15)28(23,24)21-13-18(22-8-10-25-11-9-22)16-4-7-19-20(12-16)27-14-26-19/h2-7,12,18,21H,8-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCPIQNEYVDNBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2435630.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2435631.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2435634.png)

![N-[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2435635.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine](/img/structure/B2435636.png)

![6-[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435637.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2435640.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-oxochromene-2-carboxamide](/img/structure/B2435644.png)

![Pentyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2435648.png)

![3-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2435649.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2435651.png)